3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoic acid
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Overview
Description
The compound "3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoic acid" has been the subject of several studies. It has been investigated for its synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
Research has explored the synthesis of related compounds through Pd-catalyzed borylation of arylbromides, providing insights into the successful production of similar structures .
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized through spectral studies, providing valuable information on the geometry around the boron atom and the overall structure of the compounds .
Chemical Reactions Analysis
Studies have demonstrated the effectiveness of certain catalysts for dehydrative amide condensation, highlighting the potential for specific compounds to act as catalysts for chemical reactions involving sterically demanding carboxylic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been evaluated, including their toxicity against bacteria and fungi, providing important data on their potential biological applications .
These findings collectively contribute to a comprehensive understanding of "this compound" and related compounds, shedding light on their synthesis, molecular structure, chemical reactivity, and potential applications.
4,5,6,7-Tetrachlorobenzo[d][1,3,2]dioxaborol-2-ol as an effective catalyst for the amide condensation of sterically demanding carboxylic acids. Syntheses of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through Pd-catalyzed borylation of arylbromides with the successive use of 2,2′-bis(1,3,2-benzodioxaborole) and pinacol. [4-(3-Oxo-1,2-benzisothiazolin-2-yl)alkanoic, phenyl and phenoxyalkanoic acids: synthesis and anti-inflammatory, analgesic, and antipyretic properties]. Organotin(IV) complexes of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: Synthesis, spectral characterization and biological applications.
Scientific Research Applications
Synthesis and Crystal Structure
- Synthesis and Structural Analysis : This compound is synthesized through multi-step reactions and its structure is confirmed using various techniques like FTIR, NMR spectroscopy, and mass spectrometry. The molecular structures are further validated through density functional theory (DFT) and X-ray diffraction, showing consistency between theoretical and experimental data (Huang et al., 2021).
Detection and Sensing Applications
Hydrogen Peroxide Vapor Detection : The compound shows potential in detecting hydrogen peroxide vapor. Its derivatives demonstrate accelerated deboronation in the presence of H2O2, with a detection limit as low as 4.1 parts per trillion. This makes it suitable for sensing applications, especially in detecting peroxide-based explosives (Fu et al., 2016).
Fluorescent Prochelator for Metal Ions : Derivatives of this compound have been developed as boronic ester-based fluorescent prochelators. These show fluorescence response to various transition metal ions only after reacting with H2O2. This property is utilized for detecting labilized metal ions in cellular environments (Hyman & Franz, 2012).
Other Applications
- Borylation in Organic Synthesis : The compound is used in the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through palladium-catalyzed borylation of aryl bromides. This process is significant in organic synthesis for producing boron-containing compounds (Takagi & Yamakawa, 2013).
Mechanism of Action
Target of Action
Similar compounds, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, have been used for borylation at the benzylic c-h bond of alkylbenzenes .
Mode of Action
Similar compounds have been used in various reactions, including borylation, hydroboration of alkyl or aryl alkynes and alkenes, and coupling with aryl iodides .
Biochemical Pathways
Similar compounds have been used in carbon-carbon coupling and carbon heterocoupling reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the storage temperature can affect its stability . It is recommended to store it in a cool and dark place, preferably at a temperature below 15°C .
properties
IUPAC Name |
3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BO4/c1-18(2)19(3,4)24-20(23-18)16-10-8-13(9-11-16)14-6-5-7-15(12-14)17(21)22/h5-12H,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOQGPGGAUMBAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC(=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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